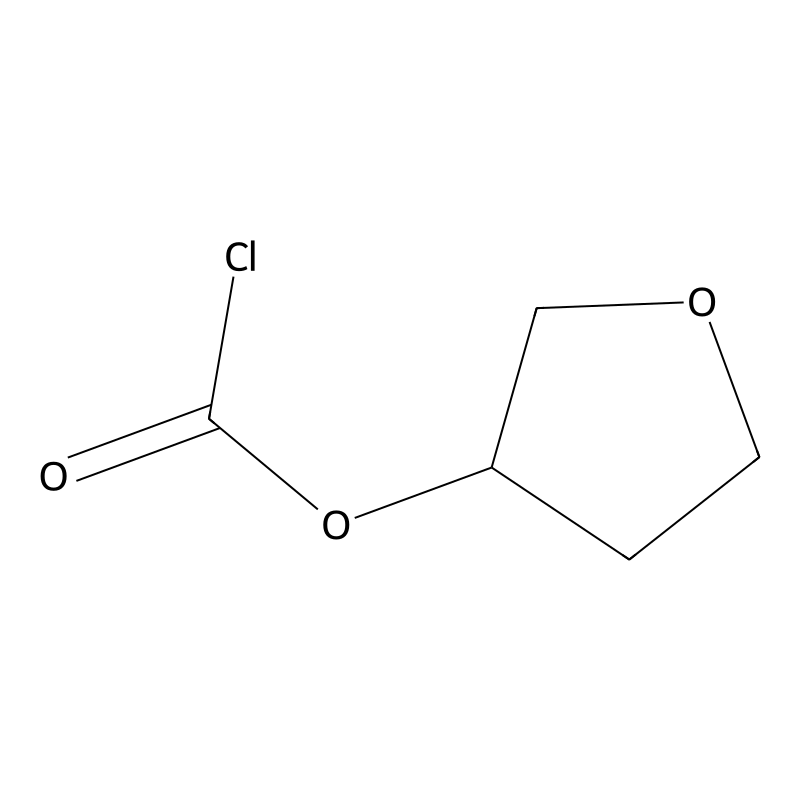

oxolan-3-yl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxolan-3-yl chloroformate, also known as oxolan-3-yl carbonochloridate, is a chemical compound with the molecular formula . This compound belongs to the class of chloroformates, which are esters of chloroformic acid. The structure features a five-membered ring (oxolane or tetrahydrofuran) with a chloroformate functional group attached at the 3-position. Its systematic IUPAC name is tetrahydrofuran-3-yl carbonochloridate, and it has a molecular weight of approximately 150.56 g/mol .

- Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or esters.

- Decomposition: Under certain conditions, oxolan-3-yl chloroformate may decompose to produce carbon dioxide and other byproducts, particularly when exposed to moisture or heat.

- Acylation Reactions: It can act as an acylating agent, transferring the carbonochloridate group to various nucleophiles, which is useful in organic synthesis .

While specific biological activities of oxolan-3-yl chloroformate are not extensively documented, compounds in the chloroformate class often exhibit significant biological properties. For instance, they can serve as intermediates in the synthesis of pharmaceuticals and biologically active molecules. The potential for cytotoxicity and reactivity with biological nucleophiles warrants caution in handling these compounds .

Several methods can be employed to synthesize oxolan-3-yl chloroformate:

- Direct Chlorination: Reacting tetrahydrofuran with phosgene or a chlorinating agent under controlled conditions can yield oxolan-3-yl chloroformate.

- Carbonylation Reactions: Utilizing carbon monoxide and an alcohol (like tetrahydrofuran) in the presence of a catalyst can lead to the formation of the chloroformate.

- Acylation of Alcohols: Treating tetrahydrofuran with chloroformic acid or its derivatives results in the formation of oxolan-3-yl chloroformate through acylation reactions .

Oxolan-3-yl chloroformate is primarily used in organic synthesis as an acylating agent. Its applications include:

- Synthesis of Carbamates: It serves as a precursor for various carbamate derivatives, which have applications in agriculture and pharmaceuticals.

- Intermediate in Drug Development: It may be used in the synthesis of bioactive compounds and pharmaceuticals due to its ability to modify nucleophiles effectively.

- Chemical Research: It is utilized in laboratories for exploring reaction mechanisms involving chloroformates and their derivatives .

Several compounds share structural similarities with oxolan-3-yl chloroformate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Oxolan-2-yl chloroformate | Chloroformate | Different ring position; may exhibit different reactivity. |

| Oxolan-4-yl chloroformate | Chloroformate | Similar structure but distinct position affects reactivity. |

| Tetrahydrofuran | Ether | Lacks the reactive chloroformate group; used as a solvent. |

| (Oxolan-3-yl)methyl carbonochloridate | Carbonochloridate | Methyl substitution alters reactivity and application scope. |

Oxolan-3-yl chloroformate is unique due to its specific attachment at the 3-position on the oxolane ring, which influences its reactivity compared to other similar compounds .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Flammable;Corrosive;Acute Toxic